3-(3-Chlorophenyl)-1,2-oxazol-5-ol
CAS No.: 1354923-77-5
Cat. No.: VC3020669
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354923-77-5 |
---|---|
Molecular Formula | C9H6ClNO2 |
Molecular Weight | 195.6 g/mol |
IUPAC Name | 3-(3-chlorophenyl)-2H-1,2-oxazol-5-one |
Standard InChI | InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H |
Standard InChI Key | FBTVJMCJMFLZCL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=O)ON2 |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=O)ON2 |
Introduction
Structural Characteristics and Basic Properties
3-(3-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound containing an oxazole (isoxazole) ring with a 3-chlorophenyl substituent at the 3-position and a hydroxyl group at the 5-position. The structural framework provides a foundation for understanding its chemical behavior and potential applications in various fields.
Chemical Identity and Physical Properties
The compound is characterized by specific identifiers and physicochemical properties that define its behavior in chemical and biological systems.
Property | Value |
---|---|
PubChem CID | 75359338 |
Molecular Formula | C₉H₆ClNO₂ |
Molecular Weight | 195.60 g/mol |
Synonyms | 3-(3-Chlorophenyl)-5-hydroxyisoxazole, 3-(3-Chlorophenyl)isoxazol-5-ol |
CAS Number | 1354923-77-5 |
Registry Number | MFCD21334967 |
The molecule features a five-membered oxazole ring containing one nitrogen and one oxygen atom, contributing to its unique chemical properties. The 3-chlorophenyl substituent adds lipophilicity to the structure, while the hydroxyl group at the 5-position introduces potential hydrogen bonding capabilities .
Structural Features and Conformational Analysis
The 3-(3-Chlorophenyl)-1,2-oxazol-5-ol structure exhibits specific conformational characteristics that influence its biological activity and chemical reactivity. The oxazole ring maintains planarity due to its aromatic nature, while the 3-chlorophenyl group may adopt various conformations relative to the oxazole plane.
Computational studies suggest that the preferred conformation has the phenyl ring nearly coplanar with the oxazole ring, maximizing π-conjugation between the two aromatic systems. This extended conjugation contributes to the compound's stability and influences its electronic properties .
Chemical Reactivity and Properties
The chemical reactivity of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol is primarily determined by its functional groups and heterocyclic structure.
Reactivity of the Hydroxyl Group
The hydroxyl group at the 5-position of the oxazole ring represents a key reactive site within the molecule. This hydroxyl group can participate in various chemical transformations:
-
Esterification reactions to form esters
-
Etherification to produce ethers
-
Oxidation to yield the corresponding carbonyl compound
-
Nucleophilic substitution reactions
These transformations provide pathways for structural modification, potentially enhancing biological activity or altering physicochemical properties for specific applications.
Reactivity Associated with the Oxazole Ring
The oxazole ring contains multiple reactive sites that can undergo various chemical transformations:
-
Electrophilic substitution at C-4 position
-
Nucleophilic attack at C-5 position
-
Ring-opening reactions under specific conditions
-
Cycloaddition reactions
These reactions allow for further functionalization of the core structure, enabling the synthesis of derivatives with potentially enhanced biological activities .
Synthetic Methods
Several synthetic approaches have been developed for the preparation of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol and related derivatives.
Catalyzed Cyclization Methods
One of the most efficient methods for synthesizing 3-(3-Chlorophenyl)-1,2-oxazol-5-ol involves InCl₃-catalyzed cyclization reactions. This approach utilizes the 5-exo-dig cyclization of N-propargylamides as a key step in the formation of the oxazole ring.
The synthetic pathway typically proceeds as follows:
-
Preparation of N-propargylamides from corresponding acid chlorides and propargylamine
-
InCl₃-catalyzed cyclization to form the oxazole ring
-
Functionalization of the 5-position to introduce the hydroxyl group
This method offers advantages in terms of mild reaction conditions and relatively high yields .
The reaction mechanism involves initial coordination of InCl₃ to the alkyne moiety of the N-propargylamide, enhancing its electrophilicity. This is followed by regioselective intramolecular 5-exo-dig cyclization and subsequent hydrolysis to afford the oxazole intermediate, which can be further functionalized to obtain the target compound .
Alternative Synthetic Routes
Alternative methods for synthesizing 3-(3-Chlorophenyl)-1,2-oxazol-5-ol include:
-
Zinc-catalyzed approaches: Utilizing Zn(OTf)₂ as a catalyst for the cycloisomerization of N-propargylamides, followed by appropriate functionalization to introduce the hydroxyl group .
-
Direct cyclization of α,β-unsaturated oximes: This approach involves the cyclization of α,β-unsaturated oximes derived from 3-chlorobenzaldehyde, providing a more direct route to the target compound.
The choice of synthetic method depends on factors such as available starting materials, desired scale, and required purity of the product .
Biological and Pharmacological Properties
The biological and pharmacological properties of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol make it a compound of interest for potential therapeutic applications.
Structure-Activity Relationships
Structure-activity relationship studies involving 3-(3-Chlorophenyl)-1,2-oxazol-5-ol and related compounds have provided insights into the structural features that influence biological activity. The following structural elements play crucial roles:
-
Chloro substituent position: The position of the chloro substituent on the phenyl ring significantly affects biological activity. The 3-chloro substitution pattern often shows optimal activity compared to other positions.
-
Hydroxyl group at the 5-position: The hydroxyl group serves as a hydrogen bond donor/acceptor, potentially enhancing interactions with biological targets.
-
Planarity of the molecule: The degree of planarity between the oxazole ring and the phenyl substituent influences the compound's ability to interact with binding sites in biological targets .
Related Compounds and Derivatives
Several structurally related compounds and derivatives of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol have been reported, each with distinct properties and potential applications.
Amine Derivatives
The 5-amino analog, 3-(3-Chlorophenyl)-1,2-oxazol-5-amine, represents a significant derivative with distinctive properties:
Property | 3-(3-Chlorophenyl)-1,2-oxazol-5-amine |
---|---|
Molecular Formula | C₉H₇ClN₂O |
Molecular Weight | 194.62 g/mol |
Melting Point | 107-109°C |
LogP | 3.16 |
This compound exhibits different hydrogen bonding capabilities due to the amino group replacing the hydroxyl functionality, potentially resulting in altered biological activities and applications .
Alcohol Derivatives
The alcohol derivative [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol introduces an extended side chain at the 5-position:
Property | [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol |
---|---|
Molecular Formula | C₁₀H₈ClNO₂ |
Molecular Weight | 209.63 g/mol |
PubChem CID | 46949450 |
This structural modification alters the compound's physicochemical properties, including solubility and lipophilicity, potentially impacting its pharmacokinetic profile and biological activities .
Complex Derivatives with Enhanced Functionality
More complex derivatives incorporating the 3-(3-Chlorophenyl)-1,2-oxazol-5-yl scaffold have been developed for specific applications:
-
Amide derivatives: N-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]-3-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide represents a complex derivative with additional functionalities that may enhance target specificity and biological activity .
-
Ketone derivatives: Compounds featuring a carbonyl group attached to the 5-position of the oxazole ring demonstrate altered electronic properties and potential applications in medicinal chemistry .
Analytical Methods for Characterization
Various analytical techniques are employed for the identification and characterization of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the structural features and purity of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and heteronuclear correlation experiments provide detailed structural information, including the chemical environment of each atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, with characteristic bands for the hydroxyl group (3300-3500 cm⁻¹), oxazole ring (1500-1600 cm⁻¹), and C-Cl bond (700-800 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to the structure .
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol and separating it from reaction mixtures:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection offers high sensitivity and selectivity for separation and quantification.
-
Thin-Layer Chromatography (TLC): TLC provides a rapid assessment of reaction progress and product purity, typically using solvent systems such as petroleum ether/ethyl acetate mixtures (PE/EA = 20:1) .
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines separation capability with structural identification, particularly useful for volatile derivatives of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume